molecular formula C12H14ClFN2O B1428892 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide CAS No. 1826187-88-5

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Cat. No. B1428892
M. Wt: 256.7 g/mol
InChI Key: WEXSPGMENJLZIM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a synthetic compound . It belongs to the class of organic chemicals known as amides.


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is C12H15Cl2FN2O . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide are not fully detailed in the available resources. Its molecular weight is 293.16 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

  • Crystal Structure Analysis: A study on a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, demonstrated its crystallization and characterization, providing insights into molecular packing and hydrogen bonding which could be relevant for related compounds like 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide (Deng et al., 2014).

Bioactivity Studies

  • Neuroleptic Activity: Research on benzamides, which are structurally related to 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide, explored their potential as neuroleptics. This included evaluating inhibitory effects on stereotyped behavior in rats, indicating the potential therapeutic applications of these compounds in psychiatry (Iwanami et al., 1981).

Pharmacokinetics and Metabolism

  • Metabolism Analysis: Studies on similar benzamides have focused on their metabolism, such as the metabolism of flumatinib in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways, including N-demethylation and amide hydrolysis, which could be relevant to the metabolism of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide (Gong et al., 2010).

Novel Synthesis Methods

  • Innovative Synthesis Techniques: Research has been conducted on the stereoselective synthesis of related compounds, like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of specific antibiotics. Such methods can inform the synthesis of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide (Lall et al., 2012).

Antimicrobial and Antineoplastic Potential

  • Exploring Antimicrobial and Antineoplastic Properties: Studies on benzamides and their metal complexes have shown antimicrobial activities, which could be relevant for exploring the bioactivity of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide (Khatiwora et al., 2013).

properties

IUPAC Name

2-chloro-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXSPGMENJLZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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